molecular formula C14H13ClN2 B6199347 1-{benzo[h]quinolin-2-yl}methanamine hydrochloride CAS No. 2680530-72-5

1-{benzo[h]quinolin-2-yl}methanamine hydrochloride

Cat. No.: B6199347
CAS No.: 2680530-72-5
M. Wt: 244.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{benzo[h]quinolin-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C14H12N2·HCl It is a derivative of benzo[h]quinoline, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

The synthesis of 1-{benzo[h]quinolin-2-yl}methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzo[h]quinoline and appropriate amine precursors.

    Reaction Conditions: The reaction often involves the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

1-{benzo[h]quinolin-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted quinoline derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents such as ethanol or methanol. Reaction conditions may vary depending on the desired product, but common conditions include refluxing and stirring at specific temperatures.

Scientific Research Applications

1-{benzo[h]quinolin-2-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-{benzo[h]quinolin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-{benzo[h]quinolin-2-yl}methanamine hydrochloride can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Isoquinoline Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but differ in the position of the nitrogen atom.

    Pyridine Derivatives: These compounds have a simpler structure with a single nitrogen atom in the ring, leading to different reactivity and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{benzo[h]quinolin-2-yl}methanamine hydrochloride involves the condensation of 2-aminobenzophenone with formaldehyde followed by reduction and subsequent reaction with hydrochloric acid.", "Starting Materials": ["2-aminobenzophenone", "formaldehyde", "sodium borohydride", "hydrochloric acid"], "Reaction": ["Step 1: Condensation of 2-aminobenzophenone with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 1-(2-aminophenyl)-2-phenylethanone.", "Step 2: Reduction of 1-(2-aminophenyl)-2-phenylethanone using sodium borohydride to form 1-(2-aminophenyl)ethanol.", "Step 3: Reaction of 1-(2-aminophenyl)ethanol with hydrochloric acid to form 1-{benzo[h]quinolin-2-yl}methanamine hydrochloride."] }

CAS No.

2680530-72-5

Molecular Formula

C14H13ClN2

Molecular Weight

244.7

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.